![molecular formula C16H23NO4S2 B2464477 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide CAS No. 2415621-44-0](/img/structure/B2464477.png)
2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a dithiepan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.
Synthesis of the Dithiepan Ring: The dithiepan ring is synthesized through a series of reactions involving sulfur-containing reagents.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the dithiepan ring under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-methylacetamide
- 2-(3,4-Dimethoxyphenyl)-N-ethylacetamide
- 2-(3,4-Dimethoxyphenyl)-N-propylacetamide
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is unique due to the presence of the dithiepan ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c1-20-13-4-3-12(7-14(13)21-2)8-15(18)17-9-16(19)10-22-5-6-23-11-16/h3-4,7,19H,5-6,8-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUSSOKPEMJSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CSCCSC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
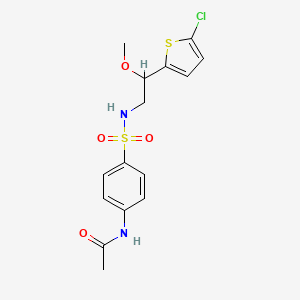
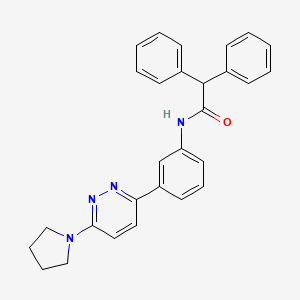
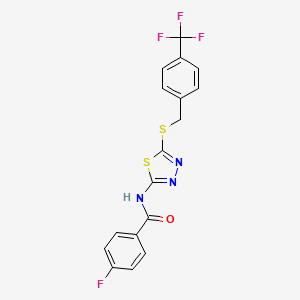
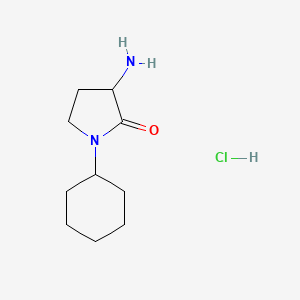
![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2464402.png)
![3-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-1H-pyrazole](/img/structure/B2464404.png)
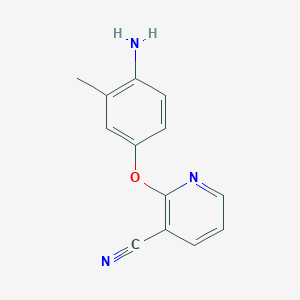
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)
![{2-[(1-Methoxypropan-2-yl)oxy]-4-methylphenyl}methanamine](/img/structure/B2464408.png)
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2464409.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2464410.png)
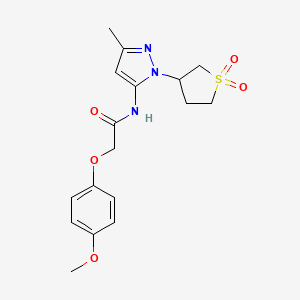
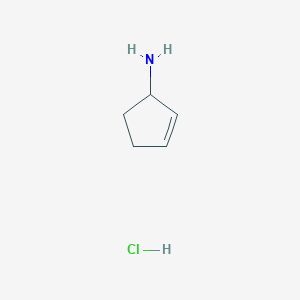
![ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2464416.png)
